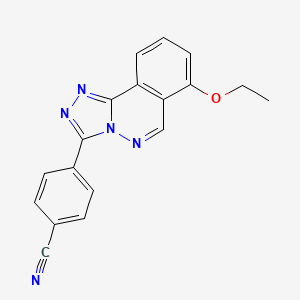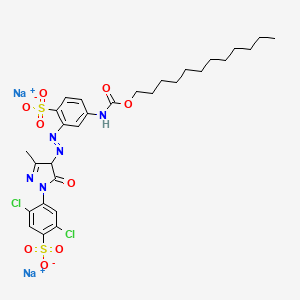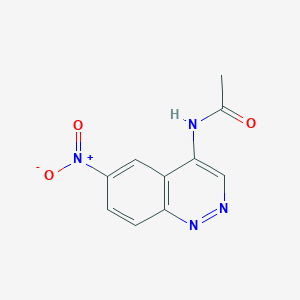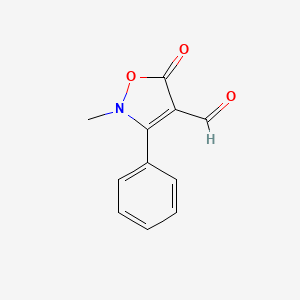
BENZONITRILE, 4-(6-ETHOXY-1,2,4-TRIAZOLO(3,4-a)PHTHALAZIN-3-YL)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BENZONITRILE, 4-(6-ETHOXY-1,2,4-TRIAZOLO(3,4-a)PHTHALAZIN-3-YL)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The presence of the triazole and phthalazine rings in its structure makes it a compound of significant interest in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
The synthesis of BENZONITRILE, 4-(6-ETHOXY-1,2,4-TRIAZOLO(3,4-a)PHTHALAZIN-3-YL)- typically involves multi-step reactions. One common synthetic route includes the condensation of 3-aryl-4-amino-5-mercapto-1,2,4-triazoles with benzaldehydes, followed by cyclization with ethyl bromoacetate or phenacyl bromide in the presence of triethylamine in refluxing ethanol . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzyl position.
Cyclization: The formation of the triazole ring involves cyclization reactions.
Common reagents used in these reactions include triethylamine, ethyl bromoacetate, and phenacyl bromide. Major products formed depend on the specific reaction conditions but often include derivatives of the original compound with modifications at the triazole or phthalazine rings .
Aplicaciones Científicas De Investigación
BENZONITRILE, 4-(6-ETHOXY-1,2,4-TRIAZOLO(3,4-a)PHTHALAZIN-3-YL)- has a wide range of applications in scientific research:
Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring can interact with various enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application but often involve key enzymes in metabolic pathways .
Comparación Con Compuestos Similares
Similar compounds include other triazole and phthalazine derivatives. These compounds share structural similarities but differ in their specific substituents and functional groups. BENZONITRILE, 4-(6-ETHOXY-1,2,4-TRIAZOLO(3,4-a)PHTHALAZIN-3-YL)- is unique due to its specific combination of the triazole and phthalazine rings, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
87540-44-1 |
|---|---|
Fórmula molecular |
C18H13N5O |
Peso molecular |
315.3 g/mol |
Nombre IUPAC |
4-(7-ethoxy-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzonitrile |
InChI |
InChI=1S/C18H13N5O/c1-2-24-16-5-3-4-14-15(16)11-20-23-17(21-22-18(14)23)13-8-6-12(10-19)7-9-13/h3-9,11H,2H2,1H3 |
Clave InChI |
SABHNJHETNRYFZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC2=C1C=NN3C2=NN=C3C4=CC=C(C=C4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride](/img/structure/B13771997.png)





![1-[(2,4-Difluorophenyl)sulfonyl]piperidine](/img/structure/B13772007.png)
![Sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate](/img/structure/B13772013.png)
